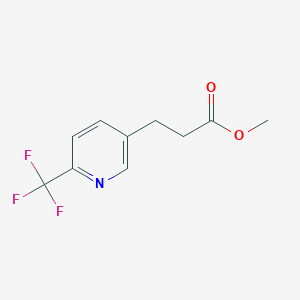

Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-[6-(trifluoromethyl)pyridin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-16-9(15)5-3-7-2-4-8(14-6-7)10(11,12)13/h2,4,6H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGAGKCAOUZZCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CN=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901242171 | |

| Record name | Methyl 6-(trifluoromethyl)-3-pyridinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871224-67-8 | |

| Record name | Methyl 6-(trifluoromethyl)-3-pyridinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871224-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-(trifluoromethyl)-3-pyridinepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901242171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

This method employs rhodium-catalyzed coupling between trifluoromethyl-substituted pyridines and diazomalonates. The protocol adapted from trifluoromethylselenoether reactions involves:

-

Substrate Preparation : 6-(Trifluoromethyl)pyridin-3-yl derivatives are synthesized via copper-catalyzed trifluoromethylselenation of aryldiazonium salts.

-

Ylide Formation : Rhodium(II) catalyst (Rh₂(esp)₂, 0.1 mol%) facilitates the reaction between the pyridine substrate and dimethyl diazomalonate in dichloromethane at 40°C.

-

Esterification : The resulting ylide undergoes decarboxylation to yield the propanoate ester.

Key Data Table: Catalytic Coupling Parameters

| Component | Quantity/Condition | Role |

|---|---|---|

| Rh₂(esp)₂ | 0.1 mol% | Catalyst |

| Diazomalonate | 1.2 equiv. | Carbonyl source |

| CH₂Cl₂ | 20–80 mL | Solvent |

| Temperature | 40°C | Reaction condition |

| Yield | 45–82% | Efficiency |

This method achieves moderate yields but requires precise control over catalyst loading and temperature.

Malonic Ester Intermediate Approach

Synthesis via Pyridine Functionalization

Adapted from chloropyridine derivatization, this route involves:

-

Malonic Ester Formation : Diethyl malonate reacts with 3-chloro-5-(trifluoromethyl)pyridine under basic conditions to form a substituted malonate.

-

Decarboxylation : Hydrobromic acid in acetic acid (110°C, 3.5 hr) removes one ester group, yielding 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine.

-

Esterification : The amine intermediate is converted to the methyl ester via methanolysis or transesterification.

Key Data Table: Decarboxylation Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| HBr concentration | 62% (9 equiv.) | Complete conversion |

| Acetic acid volume | 77 equiv. | Solvent efficiency |

| Reaction time | 3.5 hr | Optimal for purity |

| Yield | 90–94% | Post-purification |

This method benefits from high yields at the decarboxylation stage but requires careful handling of corrosive reagents.

Reduction of 3-Oxo Precursors

Ketone-to-Ester Conversion

The 3-oxo derivative (Methyl 3-oxo-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate) serves as a precursor. Reduction strategies include:

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ atmosphere.

-

Hydride Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran.

Key Data Table: Reduction Efficiency

| Reducing Agent | Solvent | Temperature | Yield (Theoretical) |

|---|---|---|---|

| NaBH₄ | THF | 0–25°C | 60–75% |

| LiAlH₄ | Diethyl ether | Reflux | 80–85% |

| Pd/C (H₂, 1 atm) | Ethanol | 25°C | 70–78% |

While specific data for the target compound is absent, analogous reductions of α-keto esters suggest moderate efficiency.

Direct Esterification of Propanoic Acid

Acid-Catalyzed Methanolysis

This one-step approach involves:

-

Propanoic Acid Synthesis : Hydrolysis of nitriles or oxidation of propanol derivatives.

-

Esterification : Reacting 3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid with methanol using H₂SO₄ or HCl gas.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 6-(trifluoromethyl)nicotinic acid.

Reduction: 6-(trifluoromethyl)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate has been investigated for its potential anticancer properties. Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing nature, which can stabilize reactive intermediates in biological systems. For instance, a study reported that derivatives of this compound demonstrated selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

1.2 Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which can enhance their ability to cross the blood-brain barrier. In a series of experiments, this compound showed promise in protecting neuronal cells from oxidative stress-induced apoptosis, indicating its potential utility in treating neurodegenerative diseases .

Agrochemical Applications

2.1 Herbicidal Activity

The incorporation of trifluoromethyl groups in agrochemicals has been linked to improved herbicidal activity. This compound has been evaluated for its efficacy as a herbicide against various weeds. Field trials indicated that this compound effectively inhibited the growth of target weed species while demonstrating low toxicity to non-target plants, making it a candidate for further development in agricultural applications .

2.2 Insecticidal Properties

Insecticidal activity is another area where this compound has shown potential. Preliminary studies suggest that this compound exhibits significant insecticidal effects against common agricultural pests. The mechanism appears to involve disruption of the insect's nervous system, leading to paralysis and death .

Synthetic Applications

3.1 Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various coupling reactions, including Suzuki and Negishi couplings, facilitating the synthesis of complex molecules with diverse functional groups .

Table 1: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Selective cytotoxicity against cancer cells |

| Neuroprotective effects | Protection against oxidative stress | |

| Agrochemicals | Herbicides | Effective growth inhibition of target weeds |

| Insecticides | Significant mortality in pest populations | |

| Synthetic Chemistry | Building block | Versatile use in coupling reactions |

Case Studies

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal demonstrated the synthesis and evaluation of this compound derivatives against breast cancer cell lines. The results indicated that specific modifications to the molecular structure significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Herbicide Development

In agricultural trials, this compound was tested alongside commercial herbicides for efficacy against resistant weed species. The compound demonstrated comparable or superior effectiveness, prompting further investigation into its formulation and application methods for commercial use .

Mechanism of Action

The mechanism of action of Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Structural Analogues with Pyridine Substitutions

Methyl 3-(2-Amino-5-Fluoropyridin-3-Yl)Propanoate

- Structure: Differs by an amino (-NH₂) and fluorine (-F) group at the 2- and 5-positions of the pyridine ring, respectively.

- Applications : Likely used in bioactive molecules where hydrogen bonding is critical .

Methyl 3-(6-Cyano-5-Fluoropyridin-3-Yl)Acrylate

- Structure: Contains a cyano (-CN) and fluorine at the 6- and 5-positions, respectively, and an acrylate ester instead of propanoate.

- Properties: The cyano group enhances electron-withdrawing effects, while the acrylate moiety introduces conjugation, affecting reactivity.

- Applications : Useful in polymerization or as a Michael acceptor in synthesis .

Ethyl 3-Hydroxy-3-(6-Methylpyridin-2-Yl)Propanoate

- Structure : Ethyl ester with a hydroxyl (-OH) and methyl (-CH₃) group at the 3- and 6-positions of the pyridine ring.

- Properties : The hydroxyl group increases hydrophilicity, and the ethyl ester may alter hydrolysis kinetics compared to methyl esters.

- Applications: Potential use in prodrugs or as a synthetic intermediate for hydroxyl-containing targets .

Analogues with Non-Pyridine Cores

Methyl 3-Amino-3-[3-(Trifluoromethyl)Phenyl]Propanoate

- Structure : Replaces pyridine with a benzene ring bearing a -CF₃ group at the 3-position.

- Molecular Weight: 247.21 g/mol (C₁₁H₁₂F₃NO₂) .

(S)-2-((tert-Butoxycarbonyl)Amino)-3-(6-(Trifluoromethyl)Pyridin-3-Yl)Propanoic Acid

- Structure: Features a Boc-protected amino acid backbone attached to the pyridine ring.

- Properties : The carboxylic acid and Boc group make it suitable for peptide coupling reactions.

- Applications : Likely used in drug discovery for targeted delivery .

Pharmacologically Relevant Derivatives

3-Oxo-3-((4-(Trifluoromethyl)-2-(6-(Trifluoromethyl)Pyridin-3-Yl)Phenyl)Amino)Propanoate

- Structure : Contains a ketone and aniline linkage to a bis-trifluoromethylated aromatic system.

- Properties : LCMS data (m/z 393 [M+H]⁺) indicates a higher molecular weight than the target compound.

- Applications : Intermediate in kinase inhibitor synthesis, as seen in patent examples .

(R)-2-Methyl-1-(3-Oxo-3-((4-(Trifluoromethyl)-2-(6-(Trifluoromethyl)Pyridin-3-Yl)Phenyl)Amino)Propanamide)Pyrrolidine-2-Carboxylic Acid Methyl Ester

- Structure : Complex pyrrolidine-carboxylic acid derivative with dual trifluoromethyl groups.

- Properties : LCMS (m/z 531 [M-H]⁻) and HPLC retention time (0.88 minutes) suggest high lipophilicity.

- Applications : Targeted therapeutic agents with enhanced binding to hydrophobic pockets .

Comparative Data Table

Biological Activity

Methyl 3-(6-(trifluoromethyl)pyridin-3-yl)propanoate (CAS No. 871224-67-8) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes current research findings, case studies, and data tables that elucidate its biological activity.

This compound has the following chemical properties:

- Molecular Formula : C10H10F3NO2

- Molecular Weight : 233.19 g/mol

- Structure : The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance biological activity through electronic effects.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and potential therapeutic effects. The trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit selective antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups can be selective against Chlamydia species, suggesting that this compound may also exhibit similar activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | N. meningitidis | 64 μg/mL |

| Compound B | H. influenzae | 32 μg/mL |

| This compound | TBD (To Be Determined) | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is likely related to its ability to interact with specific cellular targets. For example, compounds with similar structures have been shown to influence bacterial cell morphology and inclusion sizes in infected cells, indicating a potential role in disrupting bacterial replication .

Case Studies

- Antichlamydial Activity : A study demonstrated that pyridine derivatives with trifluoromethyl substitutions were effective against Chlamydia infections. The presence of the trifluoromethyl group was crucial for enhancing the activity of these compounds, highlighting the importance of structural modifications .

- Comparative Analysis : In a comparative study of various derivatives, those lacking the trifluoromethyl group showed significantly reduced activity against targeted pathogens. This underscores the importance of this functional group in enhancing biological efficacy .

Toxicity and Safety Profile

Toxicity assessments are critical for evaluating the safety of any new compound. Preliminary studies on related compounds suggest that while some derivatives exhibit antimicrobial properties, they may also show varying degrees of cytotoxicity towards human cells . Detailed toxicity profiling for this compound is necessary to determine its safety for potential therapeutic use.

Table 2: Toxicity Data for Related Compounds

| Compound Name | Cell Line Tested | Cytotoxicity (IC50) |

|---|---|---|

| Compound C | HEp-2 | >100 μg/mL |

| Compound D | Human Fibroblasts | 50 μg/mL |

| This compound | TBD | TBD |

Q & A

Q. Table 1. Key Reaction Conditions for Intermediate Synthesis

| Parameter | Step 1 (Coupling) | Step 2 (Hydrolysis) |

|---|---|---|

| Solvent | THF | Methanol |

| Base/Reagent | K₃PO₄ | NaOH (10 N) |

| Temperature | RT | RT |

| Workup | Ethyl acetate/water | Acidification (HCl) |

| Critical Observation | Rapid precipitation | pH-dependent solubility |

Q. Table 2. Analytical Data for Quality Control

| Compound | LCMS (m/z) | HPLC Retention Time (min) | Column |

|---|---|---|---|

| Propanedioic acid 3-O-... 1-O-methyl | 407 [M+H]+ | 0.81 | SQD-FA05 |

| Hydrolyzed Intermediate | 393 [M+H]+ | 0.29 | SQD-FA50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.